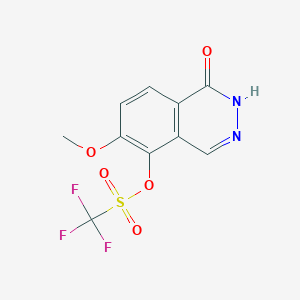
(6-methoxy-1-oxo-2H-phthalazin-5-yl) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methoxy-1-oxo-2H-phthalazin-5-yl) trifluoromethanesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalazinone core substituted with a methoxy group and a trifluoromethanesulfonate ester, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-methoxy-1-oxo-2H-phthalazin-5-yl) trifluoromethanesulfonate typically involves the reaction of 6-methoxyphthalazinone with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction parameters and to enhance the yield. The use of automated systems for the addition of reagents and temperature control can further optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the phthalazinone core, potentially converting it to a hydroxyl group.
Substitution: The trifluoromethanesulfonate ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of 6-methoxyphthalazinone derivatives with aldehyde or carboxylic acid functionalities.
Reduction: Formation of 6-methoxy-1-hydroxyphthalazinone.
Substitution: Formation of various substituted phthalazinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6-Methoxy-1-oxo-2H-phthalazin-5-yl) trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (6-methoxy-1-oxo-2H-phthalazin-5-yl) trifluoromethanesulfonate exerts its effects is primarily through its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the phthalazinone core more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce new functional groups into the molecule.
Vergleich Mit ähnlichen Verbindungen
6-Methoxyphthalazinone: Lacks the trifluoromethanesulfonate ester group, making it less reactive in nucleophilic substitution reactions.
Phthalazinone: The parent compound without any substituents, offering a simpler structure but fewer reactive sites.
Trifluoromethanesulfonate Esters: Other esters with different aromatic or aliphatic cores, used in similar synthetic applications.
Uniqueness: The combination of the methoxy group and the trifluoromethanesulfonate ester in (6-methoxy-1-oxo-2H-phthalazin-5-yl) trifluoromethanesulfonate provides a unique reactivity profile, making it a versatile compound in organic synthesis. Its ability to undergo various chemical transformations under mild conditions sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C10H7F3N2O5S |
|---|---|
Molekulargewicht |
324.24 g/mol |
IUPAC-Name |
(6-methoxy-1-oxo-2H-phthalazin-5-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H7F3N2O5S/c1-19-7-3-2-5-6(4-14-15-9(5)16)8(7)20-21(17,18)10(11,12)13/h2-4H,1H3,(H,15,16) |
InChI-Schlüssel |
ONTCOFVLHYMBDG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(=O)NN=C2)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















